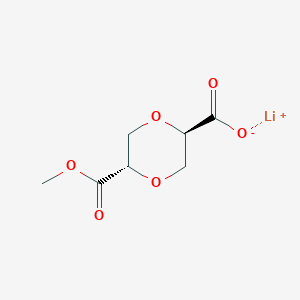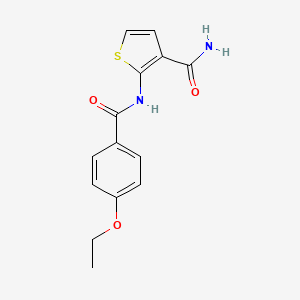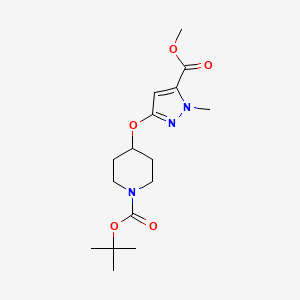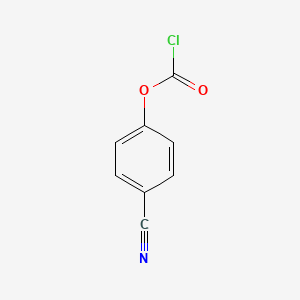
4-Cyanophenyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.58 .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as carbamates of 4-nitrophenylchloroformate, involves a simple nucleophilic substitution reaction . Another study discusses the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Molecular Structure Analysis
The this compound molecule contains a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .Chemical Reactions Analysis
Chloroformates, including this compound, react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
This compound is a colorless, volatile liquid that degrades in moist air . It is stored in an inert atmosphere, under -20°C .科学的研究の応用
Enhanced Mobility in Polymeric Transistors
- Application : 4-Cyanophenyl chloroformate-related compounds are used in enhancing the mobility of poly(3-hexylthiophene) (P3HT) active layers in field-effect transistors.
- Key Insight : The use of certain solvents with high boiling points, like 1,2,4-trichlorobenzene, in the presence of chloroformate derivatives, can significantly improve field-effect mobilities.
- Source : (Chang et al., 2004).
Chromophores in Organic Chemistry
- Application : this compound derivatives are important in the design of chromophores with nonlinear optical properties.
- Key Insight : Derivatives like 2-(4-cyanophenyl)quinazoline show significant luminescence in chloroform solution, indicating potential in photophysical applications.
- Source : (Moshkina et al., 2020).
Aggregation-Induced Emission Properties
- Application : Bis(4-cyanophenyl)-derived compounds are studied for their aggregation-induced emission properties.
- Key Insight : These compounds exhibit multi-color emissions and fluorescence tuning, which are useful in developing advanced materials for various applications.
- Source : (Ji et al., 2017).
Vibrational Spectra and Molecular Structure Analysis
- Application : Studies on derivatives of this compound help in understanding the molecular structure and vibrational spectra of organic compounds.
- Key Insight : Techniques like FT-IR and NMR are used to analyze the properties of these derivatives, which is crucial in material science research.
- Source : (Govindarasu & Kavitha, 2014).
Synthesis of Carbamate Derivatives
- Application : this compound is used in the synthesis of various N-alkylcarbamate analogues.
- Key Insight : This synthesis is key in the development of safer alternatives to toxic compounds and has broad implications in pharmaceutical and chemical industries.
- Source : (Peterson et al., 2006).
Optical Device Applications
- Application : Certain derivatives of this compound exhibit potential for use in optical devices.
- Key Insight : These compounds can show a switch from saturable absorption to reverse saturable absorption with varying excitation intensities, making them suitable for optical limiters.
- Source : (Rahulan et al., 2014).
作用機序
Target of Action
4-Cyanophenyl chloroformate is a derivative of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . The primary targets of this compound are alcohols, thiols, and amines, which it activates for the formation of carbonates and carbamates .
Mode of Action
The mode of action of this compound involves a simple nucleophilic substitution reaction . In this reaction, this compound interacts with its targets (alcohols, thiols, and amines) to form carbonates and carbamates . This interaction results in the activation of these targets, enabling them to undergo further chemical reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of carbonates and carbamates . These compounds play a crucial role in a wide spectrum of metabolic pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the context in which the reaction occurs.
Pharmacokinetics
Like other chloroformates, it is likely to be a volatile liquid that degrades in moist air . These properties could impact its bioavailability, although more research is needed to fully understand these effects.
Result of Action
The result of the action of this compound is the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can then participate in further chemical reactions, leading to various molecular and cellular effects. For example, carbamates derived from the aminoimidazole are intermediates in the biosynthesis of inosine, a key molecule in many biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that chloroformates, including this compound, degrade in moist air . Therefore, the presence of moisture could potentially affect the action of this compound. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.
Safety and Hazards
生化学分析
Biochemical Properties
4-Cyanophenyl chloroformate can participate in nucleophilic substitution reactions, leading to the formation of new carbamates . These carbamates have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity
Cellular Effects
Related compounds such as carbamates have been shown to exhibit antimicrobial and antioxidant activities
Molecular Mechanism
As a chloroformate, it is likely to share some reactivity characteristics with other members of this class of compounds . Chloroformates are used as reagents in organic chemistry, for example, to introduce protecting groups or to convert polar compounds into less polar, more volatile derivatives .
Metabolic Pathways
Related compounds such as carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .
Transport and Distribution
Safe handling, transport, and storage of chloroformates, including this compound, are crucial due to their hazardous nature .
特性
IUPAC Name |
(4-cyanophenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOIFGNHLTVCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

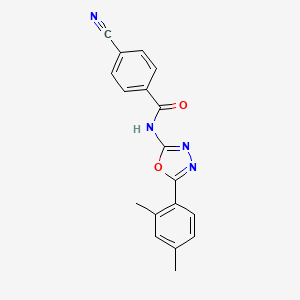
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

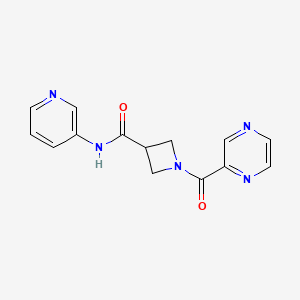
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)
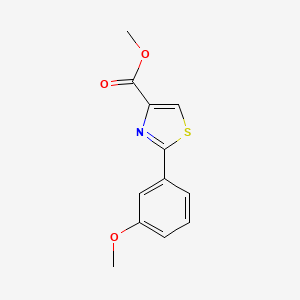
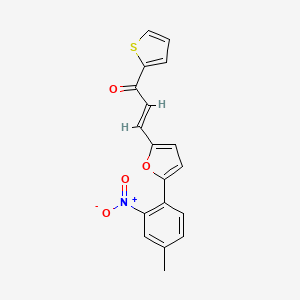
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
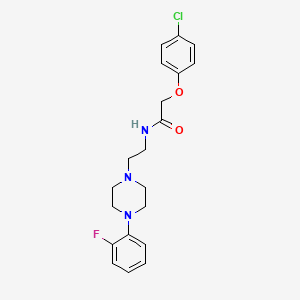
![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)
